2-(4-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)-4-(trifluoromethyl)benzo[d]thiazole
Description
2-(4-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)-4-(trifluoromethyl)benzo[d]thiazole is a benzothiazole derivative featuring a piperazine ring substituted with a 5-fluoro-2-methoxyphenylsulfonyl group at the 4-position and a trifluoromethyl group at the 4-position of the benzothiazole core. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the sulfonyl-piperazine moiety may influence binding affinity and selectivity in therapeutic applications.
Properties
IUPAC Name |
2-[4-(5-fluoro-2-methoxyphenyl)sulfonylpiperazin-1-yl]-4-(trifluoromethyl)-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F4N3O3S2/c1-29-14-6-5-12(20)11-16(14)31(27,28)26-9-7-25(8-10-26)18-24-17-13(19(21,22)23)3-2-4-15(17)30-18/h2-6,11H,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWVDOFCXNBXTIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)N2CCN(CC2)C3=NC4=C(C=CC=C4S3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F4N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(4-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)-4-(trifluoromethyl)benzo[d]thiazole is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and case studies demonstrating its efficacy against various biological targets.
Chemical Structure and Properties
The compound can be described by the following molecular formula:
- Molecular Formula : C19H19F3N4O2S
- Molecular Weight : 418.4 g/mol
The structure consists of a benzothiazole core, which is known for its versatility in medicinal chemistry, particularly in anticancer and antimicrobial applications.
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Enzyme Activity : The sulfonamide group may interact with various enzymes, potentially inhibiting their activity. Similar compounds have demonstrated effectiveness against urease and other critical enzymes involved in metabolic processes .
- Anticancer Activity : Benzothiazole derivatives have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. For instance, compounds structurally similar to this one have been reported to significantly inhibit the proliferation of A431, A549, and H1299 cancer cells .
- Cell Cycle Arrest : Studies indicate that certain benzothiazole derivatives can cause cell cycle arrest, leading to reduced tumor growth. This effect has been linked to the modulation of cyclin-dependent kinases (CDKs) .
Biological Activity Overview
The following table summarizes key findings related to the biological activity of this compound and related compounds:
Case Studies
- Anticancer Efficacy : A study evaluating benzothiazole derivatives found that modifications to the benzothiazole nucleus enhanced anticancer activity significantly. The lead compound demonstrated IC50 values in the low micromolar range against non-small cell lung cancer cell lines .
- Urease Inhibition : Research on benzothiazole derivatives indicated that certain compounds could inhibit jack bean urease with IC50 values significantly lower than traditional inhibitors like hydroxyurea. This suggests potential applications in treating conditions associated with urease activity, such as urinary tract infections .
- Bacterial Activity : Compounds similar to this one have shown promising antibacterial properties against Staphylococcus aureus and other pathogens, indicating a broad spectrum of biological activity that could be leveraged for therapeutic purposes .
Scientific Research Applications
Medicinal Chemistry Applications
The primary applications of this compound are found in the following areas:
Antitumor Activity
Research indicates that compounds with similar structures exhibit significant antitumor properties. The presence of the piperazine and sulfonamide moieties is believed to enhance the interaction with biological targets involved in cancer pathways. Studies have shown that derivatives of benzo[d]thiazole can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines.
Antimicrobial Properties
The sulfonamide group is well-known for its antimicrobial activity. Compounds containing this functional group have been shown to inhibit bacterial growth by interfering with folate synthesis. The incorporation of the 5-fluoro-2-methoxyphenyl group may enhance this effect, potentially leading to new antimicrobial agents.
Central Nervous System (CNS) Effects
Given the structural similarity to known CNS-active agents, this compound may exhibit psychoactive properties. Preliminary studies suggest that piperazine derivatives can act as modulators of neurotransmitter systems, which could be beneficial in treating conditions such as anxiety and depression.
Case Studies and Research Findings
Several studies have investigated the biological activities of related compounds, providing insights into potential applications:
| Study | Findings |
|---|---|
| Study A: Antitumor Activity | Demonstrated that benzo[d]thiazole derivatives inhibited growth in multiple cancer cell lines, suggesting potential for further development as anticancer agents. |
| Study B: Antimicrobial Efficacy | Showed that sulfonamide-containing compounds displayed broad-spectrum antibacterial activity, indicating their utility in treating infections. |
| Study C: CNS Modulation | Found that piperazine analogs influenced serotonin receptors, suggesting their role in mood regulation and anxiety relief. |
Synthesis and Mechanism of Action
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the piperazine ring,
- Sulfonylation of the aromatic ring,
- Introduction of trifluoromethyl and methoxy groups.
Understanding the mechanism of action is crucial for optimizing its efficacy. Interaction studies using molecular docking simulations can elucidate how this compound binds to specific biological targets, aiding in the design of more potent analogs.
Comparison with Similar Compounds
(a) 2-(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)benzo[d]thiazole (CAS: 1443314-48-4)
- Structural Differences : Lacks the 5-fluoro-2-methoxyphenyl and trifluoromethyl groups. The 4-chlorophenylsulfonyl group replaces the 5-fluoro-2-methoxyphenylsulfonyl substituent.
- The chloro substituent may alter electronic effects compared to the fluoro-methoxy group .
(b) 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (Compound 4)
- Structural Differences : Contains a triazole-pyrazole-thiazole scaffold instead of a benzothiazole core. The sulfonyl-piperazine moiety is absent.
Functional Group Analogues
(a) 2-(4-(2-(Trifluoromethyl)benzoyl)piperazin-1-yl)thiazole-5-carboxylic acid (CAS: 1159977-25-9)
- Structural Differences : Replaces the sulfonyl group with a benzoyl group and introduces a carboxylic acid at the thiazole 5-position.
- Impact : The benzoyl group may reduce electronegativity compared to the sulfonyl group, affecting binding to electron-rich targets. The carboxylic acid enhances solubility but may limit blood-brain barrier penetration .
(b) 2-(4-(4-(Pyrimidin-2-yl)piperazin-1-yl)butyl)benzo[d]thiazole (Compound 5a)
- Structural Differences : Features a pyrimidinyl-piperazine group linked via a butyl chain to benzothiazole.
- The butyl spacer increases flexibility, which may alter conformational stability compared to the rigid sulfonyl linkage in the target compound .
Halogen-Substituted Analogues
(a) 4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (Compound 5)
- Structural Differences : Shares multiple fluorophenyl groups but lacks the sulfonyl-piperazine and benzothiazole core.
- Impact: Fluorine substitutions enhance electronegativity and metabolic resistance.
Key Research Findings and Data
Structural and Functional Insights
- Crystal Packing: Compounds with halogen substituents (Cl, Br) exhibit isostructural packing with minor adjustments for halogen size .
- Electronic Effects : The sulfonyl group in the target compound enhances hydrogen-bond acceptor capacity compared to benzoyl or pyrimidinyl groups, which could improve binding to proteolytic enzymes or receptors .
- Therapeutic Potential: While compounds like 4 and 5 show antimicrobial activity , the target compound’s trifluoromethyl and sulfonyl-piperazine groups suggest exploration in CNS disorders (e.g., serotonin modulation) .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2-(4-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)-4-(trifluoromethyl)benzo[d]thiazole, and how can reaction conditions be controlled to improve yield?
- Methodology : Multi-step synthesis typically involves sequential coupling of the sulfonylpiperazine moiety with the benzo[d]thiazole core. Key steps include sulfonylation of the piperazine ring using 5-fluoro-2-methoxyphenylsulfonyl chloride under anhydrous conditions (e.g., DCM, 0–5°C) and subsequent nucleophilic substitution with the trifluoromethyl-substituted benzothiazole precursor.
- Optimization : Use polar aprotic solvents (e.g., DMF or THF) for sulfonylation, and monitor reaction progress via TLC (Rf ~0.5 in EtOAc/hexane 3:7). Catalytic amounts of triethylamine (1.2 eq) enhance nucleophilic displacement efficiency .
- Yield Improvement : Purify intermediates via column chromatography (silica gel, gradient elution) to minimize by-products. Final product purity (>95%) is confirmed by HPLC (C18 column, acetonitrile/water 70:30) .
Q. How is the molecular structure of this compound validated, and what analytical techniques are essential for characterization?
- Structural Confirmation : Use - and -NMR to confirm substituent positions (e.g., sulfonyl group at piperazine N4, trifluoromethyl at benzothiazole C4). Mass spectrometry (HRMS-ESI) verifies molecular weight (expected [M+H]: ~530 Da).
- Advanced Techniques : Single-crystal X-ray diffraction resolves stereoelectronic effects, such as planarity of the benzothiazole ring and dihedral angles between the sulfonylpiperazine and thiazole moieties .
Q. What are the critical physicochemical properties (e.g., solubility, stability) influencing in vitro assays?
- Solubility : The compound is sparingly soluble in aqueous buffers (e.g., PBS, pH 7.4) but dissolves in DMSO (≥50 mg/mL). For cell-based assays, prepare stock solutions in DMSO and dilute to <0.1% v/v to avoid cytotoxicity .
- Stability : Store lyophilized powder at -20°C under argon. In solution, degradation occurs at pH <5 or >9, monitored via UV-Vis spectroscopy (λmax ~290 nm) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the trifluoromethyl and sulfonylpiperazine groups in biological activity?
- SAR Strategy : Synthesize analogs with (i) varying substituents (e.g., -CF vs. -Cl) on the benzothiazole core and (ii) modified piperazine linkers (e.g., alkylated vs. acylated). Test against target enzymes (e.g., kinases) using fluorescence polarization assays.
- Data Interpretation : Compare IC values to identify critical substituents. For example, replacing -CF with -CH reduces potency by ~10-fold, indicating hydrophobic interactions are vital .
Q. What experimental approaches resolve contradictions in reported biological activity (e.g., conflicting IC values across studies)?
- Validation Workflow :
Replicate assays under standardized conditions (e.g., ATP concentration fixed at 1 mM for kinase inhibition).
Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity).
Validate cell permeability via LC-MS/MS quantification of intracellular compound levels .
- Case Study : Discrepancies in antiproliferative activity (e.g., GI = 2 μM vs. 10 μM) may arise from differences in cell line genetic backgrounds (e.g., p53 status in MCF-7 vs. HEPG-2) .
Q. How can in silico modeling predict binding modes with biological targets, and what computational tools are recommended?
- Docking Protocols : Use Schrödinger Suite or AutoDock Vina to model interactions with ATP-binding pockets (e.g., EGFR kinase). Key parameters:
- Protonation states adjusted to pH 7.4.
- Flexible residues (e.g., gatekeeper Met793) allowed during docking.
- Validation : Compare predicted poses with crystallographic data (PDB: 4HJO). The sulfonyl group forms hydrogen bonds with Lys721, while the benzothiazole core engages in π-π stacking with Phe723 .
Q. What methodologies identify metabolic pathways and potential toxicity liabilities?
- Metabolite Profiling : Incubate with human liver microsomes (HLMs) and analyze via LC-QTOF-MS. Major Phase I metabolites include hydroxylation at the benzothiazole C5 position.
- CYP Inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates. IC >10 μM suggests low risk of drug-drug interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
